3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one
Description
3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one is a complex organic compound that features a quinolinone core, a morpholine ring, and a pyrazole moiety
Properties
IUPAC Name |
3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-9-20-23(10-13)12-15-11-22(6-7-26-15)19(25)16-8-14-4-2-3-5-17(14)21-18(16)24/h2-5,8-10,15H,6-7,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCXGSLQCPUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(CCO2)C(=O)C3=CC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one typically involves multiple steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often starting from an appropriate chloro or bromo derivative.
Attachment of the Pyrazole Moiety: The pyrazole ring is typically synthesized separately and then attached to the morpholine ring via a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and morpholine moieties, using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the quinolinone core using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while reduction of the quinolinone core can produce dihydroquinolinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-4-one
- 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-3-one
Uniqueness
Compared to similar compounds, 3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyrazole moiety, in particular, can enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
